2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid
Description
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid is a synthetic benzoic acid derivative featuring a coumarin-based substituent. The compound combines a benzoic acid backbone with a 6-methoxy-2-oxochromen-3-yl carbamoyl group, which may confer unique physicochemical and biological properties. Coumarin derivatives are widely studied for their diverse bioactivities, including anticoagulant, anti-inflammatory, and antitumor effects .
Properties
IUPAC Name |
2-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-11-6-7-15-10(8-11)9-13(18(23)25-15)16(20)19-14-5-3-2-4-12(14)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAOUTUGDQBISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
2-Benzoylbenzoic Acid and Derivatives
highlights 2-(4-methoxybenzoyl)benzoic acid and 2-(4-methylbenzoyl)benzoic acid as analogs with lower ΔGbinding values (indicating stronger binding) to T1R3 receptors compared to saccharin or acesulfame. These compounds interact with key amino acid residues in receptor protomers, suggesting that substituents on the benzoyl group modulate binding affinity. For example:
The methoxy group in 2-(4-methoxybenzoyl)benzoic acid enhances binding via polar interactions, a trend that may extend to 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid due to its methoxy-coumarin moiety.
2-(2-Chlorophenoxy)benzoic Acid
describes 2-(2-chlorophenoxy)benzoic acid as a benzodiazepine agonist analog. Conformational analysis via AM1 calculations revealed structural alignment with estazolam, particularly in aromatic ring positioning and proton-accepting groups (e.g., oxadiazole and imidazole nitrogens). This suggests that substituent steric and electronic properties critically influence receptor engagement .
Coumarin and Isocoumarin Derivatives
NM-3 (Isocoumarin Derivative)
NM-3, an antiangiogenic isocoumarin (), demonstrates selective cytotoxicity against endothelial cells (HUVECs) and synergizes with radiotherapy to reduce tumor volume in murine models. Key findings include:
| Parameter | NM-3 Alone | NM-3 + Radiation | |
|---|---|---|---|
| HUVEC Cytotoxicity (IC50) | 15 μM | 8 μM | |
| LLC Tumor Volume Reduction (%) | 30% | 65% | |
| Systemic Toxicity | None | None |
The coumarin-like scaffold of this compound may confer similar antiangiogenic or cytotoxic properties, though its carbamoyl-benzoic acid group could alter solubility or target specificity.
Carbamoyl and Ester Derivatives
lists multiple benzoic acid derivatives with carbamoyl or ester functionalities, such as 4-((2-mercaptomethyl-1-oxo-3-phenylpropyl)amino)benzoic acid. These compounds often target proteases or kinases, underscoring the versatility of benzoic acid scaffolds in drug design. Substituents like methoxy or chlorophenoxy groups (as in and ) further fine-tune bioactivity .
Key Research Findings and Implications
- Structural Determinants of Binding : Methoxy and methyl groups on aromatic substituents enhance receptor binding (ΔGbinding ≤ -7.0 kcal/mol) compared to unsubstituted analogs .
- Conformational Flexibility: Substituent positioning (e.g., chlorophenoxy vs. methoxybenzoyl) dictates molecular alignment with target receptors, as seen in benzodiazepine agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
